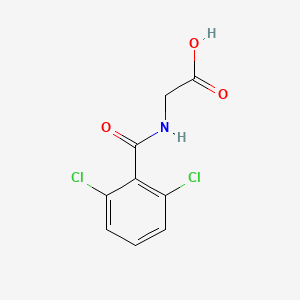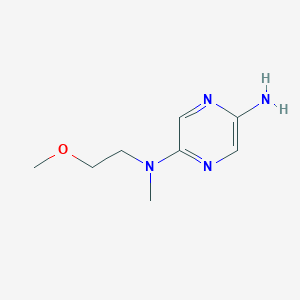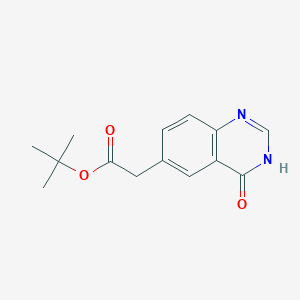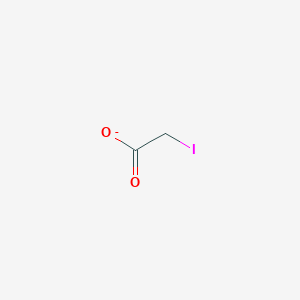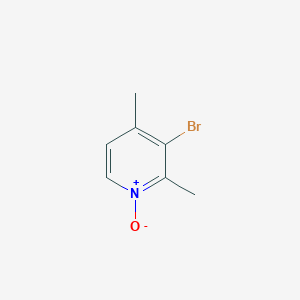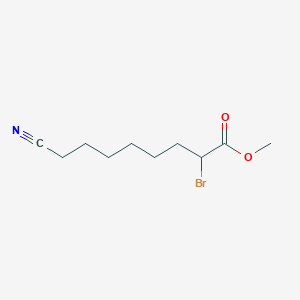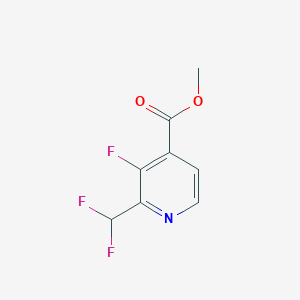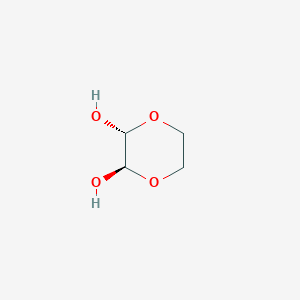
Ethyl 4-oxo-3-phenylazetidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-oxo-3-phenylazetidine-2-carboxylate is a compound belonging to the class of azetidinones, which are four-membered lactams. These compounds are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The azetidinone ring is a crucial structural component in many bioactive molecules, including antibiotics and enzyme inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-oxo-3-phenylazetidine-2-carboxylate typically involves the Staudinger reaction, which is a [2+2] cycloaddition of ketenes to Schiff bases. This method is advantageous due to its high yield and the ability to produce the compound on a large scale . The reaction conditions often include the use of a base such as triethylamine and solvents like methylene chloride at low temperatures to ensure the stability of the intermediates .
Industrial Production Methods: For industrial production, the synthesis of this compound can be optimized to avoid costly separation steps and improve overall yield. Techniques such as catalytic optimization and the use of readily available starting materials are employed to make the process more economical and scalable .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-oxo-3-phenylazetidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions: The reactions are usually carried out under controlled conditions to prevent the degradation of the azetidinone ring. Solvents like dichloromethane and methanol are commonly used, and reactions are often performed at low temperatures to maintain the integrity of the compound .
Major Products: The major products formed from these reactions include various substituted azetidinones, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Ethyl 4-oxo-3-phenylazetidine-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-3-phenylazetidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes involved in bacterial cell wall synthesis. The compound inhibits these enzymes by mimicking the natural substrate, thereby preventing the formation of the bacterial cell wall and leading to cell death . Additionally, it can interact with other molecular pathways, including those involved in cancer cell proliferation, by inducing apoptosis through the stabilization of microtubules .
Comparison with Similar Compounds
4-Acetoxy-2-azetidinone: Used in the synthesis of carbapenem and penem antibiotics.
3-Chloro-2-oxo-4-phenylazetidin-1-yl derivatives: Known for their antimicrobial and anticancer activities.
3-Phenylthio-azetidin-2-ones: Studied for their Lewis acid catalyzed functionalization reactions.
Uniqueness: Ethyl 4-oxo-3-phenylazetidine-2-carboxylate is unique due to its specific structural features that allow it to participate in a wide range of chemical reactions and its potential for diverse biological activities. Its ability to serve as a versatile intermediate in the synthesis of various bioactive molecules sets it apart from other similar compounds .
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
ethyl 4-oxo-3-phenylazetidine-2-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-2-16-12(15)10-9(11(14)13-10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3,(H,13,14) |
InChI Key |
YKRQZOLHQGQJOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(C(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


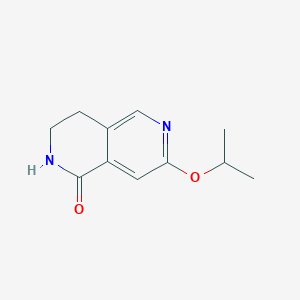
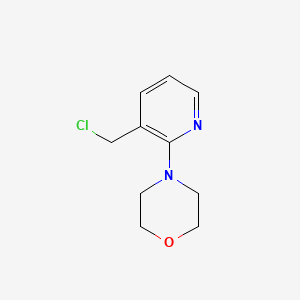

![Chloro[2-(2,4,6-trichlorophenyl)hydrazinylidene]acetyl chloride](/img/structure/B8585788.png)
![1-[4-(5-Cyanopyridin-2-yl)phenyl]cyclopropanecarbohydrazide](/img/structure/B8585857.png)
